Nonafluorobutanesulfonyl fluoride
Overview
Description
Nonafluorobutanesulfonyl fluoride (NfF) is a compound that has been utilized in various chemical syntheses due to its strong electron-withdrawing effect and its ability to act as a reagent in the formation of other functional groups. It is particularly noted for its role in the synthesis of alkenyl nonaflates, which are intermediates in transition metal-catalyzed reactions .
Synthesis Analysis
The synthesis of nonafluorobutanesulfonyl fluoride-based compounds has been optimized in several studies. For instance, the fluoride-catalyzed reaction between silyl enol ethers and NfF has been fine-tuned to expedite the synthesis of alkenyl nonaflates . Additionally, nonafluorobutanesulfonyl azide, a derivative of NfF, has been synthesized and used as a highly reactive oxidant for the copper-catalyzed synthesis of 1,3-diynes from terminal alkynes . The synthesis of N,N'-dialkylimidazolium bis(nonafluorobutane-1-sulfonyl)imides from NfF has also been reported, showcasing the versatility of NfF in creating a new subfamily of ionic liquids .
Molecular Structure Analysis
The molecular structure of nonafluorobutanesulfonyl fluoride derivatives plays a crucial role in their reactivity and stability. The presence of the nonafluorobutanesulfonyl group imparts significant electron-withdrawing properties, which can influence the reactivity of the compounds in various chemical reactions .
Chemical Reactions Analysis
Nonafluorobutanesulfonyl fluoride and its derivatives participate in a wide range of chemical reactions. They have been used to generate alkenyl nonaflates, which are valuable intermediates in Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, as well as amination reactions . NfF has also been employed in a domino process for the generation of benzyne from o-(trimethylsilyl)phenols, demonstrating its dual activation capability . Furthermore, nonafluorobutanesulfonyl azide has been used as a diazo transfer reagent for the synthesis of azides from primary amines and in the one-pot synthesis of N,N'-disulfonylamidines from sulfonamides and alkynes .
Physical and Chemical Properties Analysis
The physical and chemical properties of nonafluorobutanesulfonyl fluoride derivatives are influenced by their high fluorine content. These compounds exhibit remarkable hydrophobicity and thermal stability, making them suitable for use in various catalytic processes and as potential non-bioaccumulable surfactants . Their solubility in water and organic solvents varies, which can be advantageous in different synthetic applications .
Scientific Research Applications
Synthesis of Vinylphosphonates
Nonafluorobutanesulfonyl fluoride has been used in the synthesis of a new class of vinylphosphonates, known as α-phosphonovinyl nonafluorobutanesulfonates (nonaflates). These are prepared from acylphosphonates and nonafluorobutanesulfonyl fluoride in the presence of DBU, and can be converted into phosphono-containing enynes and dienes via palladium-catalyzed coupling reactions (Okauchi et al., 1999).
Stereoselective Synthesis of Alkenyl Nonaflates
Nonafluorobutanesulfonyl fluoride is instrumental in the fluoride-catalyzed reaction with silyl enol ethers for an expedient and stereoselective synthesis of alkenyl nonaflates. This method results in the synthesis of a wide variety of cyclic and acyclic alkenyl nonaflates with good to excellent yields, retaining the E/Z configuration of isomeric alkenes (Lyapkalo et al., 2002).
Palladium-Catalyzed Cross-Coupling of Phenols
Nonafluorobutanesulfonyl fluoride is used in palladium-catalyzed coupling reactions of phenols, such as Suzuki–Miyaura, Sonogashira, Stille, and Buchwald–Hartwig couplings. These reactions proceed through the in situ nonaflation of phenols (Ikawa et al., 2012).
Heck Reactions and Fragmentation of Furan Derivatives
Nonafluorobutanesulfonyl fluoride plays a role in the nonaflation of lithium enolates or silyl enol ethers for the synthesis of ethenyl nonaflate and (Z)-buta-1,3-dien-1-yl nonaflate. These compounds are used in Heck reactions with monosubstituted alkenes to produce coupling products (Lyapkalo et al., 2001).
Transition Metal-Catalyzed Reactions
Nonafluorobutanesulfonyl fluoride is used in various transition metal-catalyzed reactions and typical transformations, offering advantages over commonly used triflates. It is particularly effective in the generation of alkenyl and (het)aryl nonaflates for processes like Heck, Suzuki, Sonogashira, and amination reactions (Hoegermeier & Reissig, 2009).
Dehydrative Glycosylation Protocol
A dehydrative glycosylation protocol mediated by nonafluorobutanesulfonyl fluoride has been developed. This new protocol proceeds under mild basic conditions and results in high yields of symmetrical 1,1’-disaccharides (Tang et al., 2020).
Safety And Hazards
Future Directions
Sulfonyl fluorides, including Nonafluorobutanesulfonyl fluoride, have emerged as a functional group with diverse applications. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is attractive for these applications has provided opportunities for synthetic chemists .
properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQYZLEHLTPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2F, C4F10O2S | |
Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861913 | |
Record name | Perfluorobutanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonafluorobutanesulfonyl fluoride | |
CAS RN |
375-72-4 | |
Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro-1-butanesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorobutanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Perfluoro-1-butanesulfonyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC4FPA9BCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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